molecular formula C5H5N5O B3119737 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 2537-04-4

6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Cat. No. B3119737
CAS RN: 2537-04-4
M. Wt: 151.13 g/mol
InChI Key: BZUZJVLPAKJIBP-UHFFFAOYSA-N
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Description

“6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” is a chemical compound that has been identified for its potential efficacy against visceral leishmaniasis . This compound has been optimized to show efficacy when orally dosed in a mouse model of visceral leishmaniasis .


Molecular Structure Analysis

The molecular structure of “6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” is characterized by a pyrazolo[3,4-d]pyrimidine scaffold . The molecular weight of this compound is 135.1267 .

Scientific Research Applications

Visceral Leishmaniasis Treatment

Visceral leishmaniasis (VL): affects millions of people in developing nations and can be fatal if left untreated. Current treatments are inadequate, necessitating the search for new medicines. Researchers have identified a 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold. Through optimization, they developed compounds that demonstrated efficacy when orally dosed in a mouse model of VL .

Energetic Ionic Compounds

A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium has been achieved. These energetic ionic compounds exhibit good detonation performances and low sensitivities. The synthetic strategy used for this compound could be extended to other fused pyridinyl azides, making it significant in the field of heterocyclic chemistry .

Janus Kinase 3 (JAK3) Inhibition for Rheumatoid Arthritis

Novel derivatives of 1H-pyrazolo[3,4-d]pyrimidin-6-amino have been developed as potent selective JAK3 inhibitors. These compounds show promise for the treatment of rheumatoid arthritis, a chronic autoimmune disease .

Microwave-Assisted Synthesis

Researchers have employed microwave irradiation to synthesize 6-amino-1H-pyrazolo[3,4-d]pyrimidines. For instance, the opportune amine was added to a solution of 4-chloro-1-(2-chloro-2-phenylethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, resulting in the desired product .

Photophysical Properties

The electronic structure of 6-amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one contributes to its photophysical properties. Investigations into its fluorescence behavior and interactions with other molecules are ongoing.

properties

IUPAC Name

6-amino-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H4,6,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUZJVLPAKJIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277077
Record name 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

CAS RN

2537-04-4
Record name HAPP
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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